6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one 6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Brand Name: Vulcanchem
CAS No.: 1207057-87-1
VCID: VC6816929
InChI: InChI=1S/C21H15BrFN7O2/c1-12-4-2-3-5-14(12)9-30-20-18(26-28-30)21(31)29(11-24-20)10-17-25-19(27-32-17)13-6-7-16(23)15(22)8-13/h2-8,11H,9-10H2,1H3
SMILES: CC1=CC=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Br)N=N2
Molecular Formula: C21H15BrFN7O2
Molecular Weight: 496.3

6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

CAS No.: 1207057-87-1

Cat. No.: VC6816929

Molecular Formula: C21H15BrFN7O2

Molecular Weight: 496.3

* For research use only. Not for human or veterinary use.

6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one - 1207057-87-1

Specification

CAS No. 1207057-87-1
Molecular Formula C21H15BrFN7O2
Molecular Weight 496.3
IUPAC Name 6-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Standard InChI InChI=1S/C21H15BrFN7O2/c1-12-4-2-3-5-14(12)9-30-20-18(26-28-30)21(31)29(11-24-20)10-17-25-19(27-32-17)13-6-7-16(23)15(22)8-13/h2-8,11H,9-10H2,1H3
Standard InChI Key JRLZXIQIMLLUQI-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Br)N=N2

Introduction

Structural Overview

This compound features a complex molecular structure combining several distinct components:

  • Core Backbone: A triazolo[4,5-d]pyrimidine ring system.

  • Substituents:

    • A bromine and fluorine-substituted phenyl group attached via a 1,2,4-oxadiazole linker.

    • A methylbenzyl group attached to the triazolo-pyrimidine core.

Key Functional Groups:

  • 1,2,4-Oxadiazole Ring: Known for its bioactive properties and stability.

  • Halogenated Phenyl Ring: Bromine and fluorine substitutions are often used to enhance biological activity.

  • Triazolopyrimidine Core: A fused heterocyclic system with potential pharmacological relevance.

Synthesis Pathway

The synthesis of this compound likely involves multistep reactions combining heterocyclic chemistry and halogenation techniques. While specific details for this exact molecule are unavailable in the provided results, the general synthetic pathway for similar compounds includes:

  • Formation of the Oxadiazole Ring:

    • Typically synthesized by cyclization of amidoximes with carboxylic acid derivatives or nitriles under dehydrating conditions.

  • Functionalization with Halogenated Phenyl Groups:

    • Bromination and fluorination are achieved using reagents like NBS (N-Bromosuccinimide) and Selectfluor.

  • Construction of the Triazolopyrimidine Core:

    • This involves cyclization reactions starting from hydrazine derivatives and pyrimidines.

  • Final Coupling:

    • The oxadiazole moiety is linked to the triazolopyrimidine core through alkylation or condensation reactions.

Pharmacological Relevance

Compounds containing triazolo[4,5-d]pyrimidine and oxadiazole moieties have been studied for various biological activities:

  • Anticancer Activity: Similar compounds have shown cytotoxic effects against cancer cell lines by inhibiting specific enzymes or pathways .

  • Anti-inflammatory Potential: Docking studies suggest that oxadiazoles can act as inhibitors of inflammatory mediators like 5-lipoxygenase .

  • Antimicrobial Properties: Halogenated phenyl groups enhance interaction with microbial enzymes .

Material Science

The electron-rich heterocycles in this compound may find applications in material science for designing organic semiconductors or fluorescent dyes.

In Silico Studies

Molecular docking experiments on related compounds reveal strong binding affinities to targets such as kinases and lipoxygenases .

Biological Testing

Studies on structurally similar molecules indicate:

  • Cytotoxicity against HeLa and HCT-116 cancer cells with IC50 values in the micromolar range .

  • Moderate metabolic stability in simulated biological environments .

Spectroscopic Characterization

For similar compounds:

  • NMR (1H & 13C): Confirms structural integrity.

  • LC-MS: Used for molecular weight determination and purity assessment.

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